1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-8,14,16-17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNIFXYHGIVVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239536 | |
| Record name | 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820739-96-5 | |
| Record name | 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820739-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Cyclocondensation of O Phenylenediamine and α Haloketones
A prevalent and efficient strategy for constructing the quinoxaline (B1680401) framework involves the reaction of o-phenylenediamine (B120857) with an appropriately substituted α-haloketone, such as 2-bromo-1-(3-fluorophenyl)ethanone. The mechanism for this transformation involves a cascade of nucleophilic substitution and intramolecular condensation reactions. chim.it
The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the α-carbon of the haloketone. This proceeds via a standard bimolecular nucleophilic substitution (SN2) pathway, where the amino group displaces the bromide leaving group. This first step forms an N-(2-aminoaryl)-α-amino ketone intermediate.
Following the initial SN2 reaction, the newly formed intermediate undergoes a rapid, intramolecular cyclization. The second, free amino group on the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This attack results in the formation of a five-membered ring transition state leading to a cyclic hemiaminal intermediate. This intermediate is generally unstable and readily undergoes dehydration, eliminating a molecule of water to form a more stable cyclic imine, specifically a 3,4-dihydroquinoxaline derivative. chim.itsapub.org In many cases, this dihydroquinoxaline intermediate may undergo spontaneous air oxidation to the fully aromatic quinoxaline, though for the synthesis of the tetrahydro derivative, this oxidation is ideally prevented. chim.it
The key steps in this cyclocondensation mechanism are summarized in the table below.
| Step | Reaction Type | Reactants | Key Intermediate | Product of Step |
| 1 | Nucleophilic Substitution (SN2) | o-Phenylenediamine, 2-Bromo-1-(3-fluorophenyl)ethanone | - | N-(2-aminophenyl)-2-amino-1-(3-fluorophenyl)ethanone |
| 2 | Intramolecular Nucleophilic Addition | N-(2-aminophenyl)-2-amino-1-(3-fluorophenyl)ethanone | Cyclic Hemiaminal | Cyclic Hemiaminal |
| 3 | Dehydration (Elimination) | Cyclic Hemiaminal | - | 2-(3-Fluorophenyl)-3,4-dihydroquinoxaline |
Reduction of the Dihydroquinoxaline Intermediate
The final step in the synthesis is the reduction of the C=N double bond within the 3,4-dihydroquinoxaline ring to yield the target 1,2,3,4-tetrahydro-2-(3-fluorophenyl)quinoxaline. This transformation is a classic example of reductive amination. wikipedia.orgmasterorganicchemistry.com The process can be achieved using various reducing agents, with catalytic hydrogenation being a common and effective method.
In a typical catalytic hydrogenation, the dihydroquinoxaline intermediate, a suitable catalyst (e.g., Palladium on carbon, Pd/C), and a source of hydrogen (e.g., H₂ gas) are combined in an appropriate solvent. The mechanism involves the following key stages:
Adsorption: Both the hydrogen gas and the dihydroquinoxaline substrate adsorb onto the surface of the metal catalyst. The H-H bond in molecular hydrogen is weakened upon adsorption.
Hydrogenation: The adsorbed hydrogen atoms are transferred sequentially to the imine double bond (C=N) of the dihydroquinoxaline. The reaction often proceeds through a protonated iminium ion intermediate, which is more electrophilic and thus more susceptible to reduction. wikipedia.org The hydride from the catalyst surface attacks the carbon of the iminium ion, followed by protonation of the nitrogen, or a concerted addition across the double bond.
Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites.
Alternatively, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used. masterorganicchemistry.com The mechanism in this case involves the direct nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbon of the imine or the corresponding iminium ion (formed under weakly acidic conditions). Subsequent protonation of the resulting nitrogen anion by the solvent (e.g., methanol (B129727) or ethanol) furnishes the final saturated tetrahydroquinoxaline ring.
The mechanistic steps for the reduction are outlined below.
| Step | Reaction Type | Reactant | Key Species | Product |
| 1 | Adsorption (Catalytic Hydrogenation) | 2-(3-Fluorophenyl)-3,4-dihydroquinoxaline, H₂ | Substrate and H₂ on catalyst surface | - |
| 2 | Hydrogen Transfer / Hydride Addition | Adsorbed species or Iminium ion | Transition state on catalyst surface | This compound |
| 3 | Desorption (Catalytic Hydrogenation) | Product on catalyst surface | - | This compound |
Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental or detailed theoretical research findings for its advanced spectroscopic characterization and structural elucidation could be located in the available resources.
The inquiry focused on obtaining data for various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific details for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, as well as advanced two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY.
Vibrational Spectroscopy: Data from Infrared (IR) and Raman spectroscopy.
Electronic Spectroscopy: Information from Ultraviolet-Visible (UV-Vis) spectroscopy.
While general information on the spectroscopic analysis of related quinoxaline (B1680401) and tetrahydroquinoline derivatives is available, the specific data required to construct a detailed article on this compound, including data tables and in-depth research findings as per the requested outline, is not present in the public domain or scientific literature accessible through the search.
Therefore, it is not possible to generate the requested article with the specified level of scientific detail and adherence to the provided outline at this time. Further experimental research on this particular compound would be necessary to produce the required spectroscopic data.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrahydro 2 3 Fluorophenyl Quinoxaline
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline (C₁₄H₁₃FN₂), the electron ionization mass spectrum (EI-MS) is expected to provide a clear molecular ion peak and a series of characteristic fragment ions that elucidate the molecule's structure.
The molecular ion (M⁺•) peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a single nitrogen atom would result in an odd nominal molecular weight, but with two nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.
The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways, primarily involving cleavages of the tetrahydroquinoxaline ring and the substituent bonds. A key fragmentation process for N-substituted heterocyclic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom.
One of the most significant fragmentation pathways would likely be the cleavage of the bond between the C2 carbon of the quinoxaline (B1680401) ring and the 3-fluorophenyl group. This would lead to the formation of a stable tetrahydroquinoxalinyl cation or a fluorophenyl radical, and vice versa. Another prominent fragmentation would involve the loss of a hydrogen atom from the molecular ion to form the [M-1]⁺ ion, a common feature in the mass spectra of tetrahydroquinolines.
Furthermore, retro-Diels-Alder (RDA) reactions are a characteristic fragmentation pathway for cyclic systems and could lead to the opening of the non-aromatic portion of the tetrahydroquinoxaline ring. This would result in fragment ions corresponding to the constituent diene and dienophile parts of the heterocyclic ring. The fragmentation pattern is also influenced by the stability of the resulting ions and neutral fragments.
The table below outlines the expected principal fragment ions, their corresponding m/z values, and the proposed fragmentation pathways for this compound.
Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound
| m/z (Proposed) | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |
| 228 | [C₁₄H₁₃FN₂]⁺ | Molecular Ion (M⁺•) |
| 227 | [C₁₄H₁₂FN₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 133 | [C₈H₉N₂]⁺ | Cleavage and loss of the 3-fluorophenyl radical |
| 132 | [C₈H₈N₂]⁺• | Ion resulting from charge retention on the tetrahydroquinoxaline moiety after C-N bond cleavage |
| 95 | [C₆H₄F]⁺ | 3-fluorophenyl cation |
X-ray Crystallography for Solid-State Structural Determination and Conformation (If Applicable)
As of the current date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure and conformation can be reliably predicted based on crystallographic data from the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), and other closely related 2-substituted tetrahydroquinoxalines and tetrahydroisoquinolines.
The crystal structure of the parent 1,2,3,4-tetrahydroquinoxaline reveals that the heterocyclic piperazine ring is not planar but adopts a puckered conformation. It is therefore anticipated that the dihydropyrazine ring in this compound will adopt a similar non-planar, half-chair conformation to minimize torsional and steric strain. The fused benzene (B151609) ring would remain planar as expected.
The 3-fluorophenyl substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. Computational modeling and analysis of related structures suggest that the pseudo-equatorial conformation is significantly more stable and therefore more likely to be observed in the solid state, as it minimizes steric hindrance between the substituent and the tetrahydroquinoxaline ring system.
In the crystal lattice, intermolecular interactions are expected to play a crucial role in stabilizing the packing arrangement. As observed in the crystal structure of 1,2,3,4-tetrahydroquinoxaline, which forms infinite zigzag chains, N-H···N hydrogen bonds are likely to be a dominant feature. The presence of the fluorine atom on the phenyl ring may also introduce other weak intermolecular interactions, such as C-H···F hydrogen bonds, which could further influence the crystal packing.
The table below presents expected crystallographic parameters for this compound, derived from the known structure of 1,2,3,4-tetrahydroquinoxaline and standard geometric parameters.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Atoms Involved | Expected Value | Comment |
| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å | Typical aromatic C-C bond length. |
| Bond Length | C-N (ring) | ~1.45 Å | Typical single bond between sp³ carbon and nitrogen. |
| Bond Length | C(sp³)-C(sp³) | ~1.53 Å | Typical single bond between sp³ carbons in the ring. |
| Bond Length | C2-C(phenyl) | ~1.51 Å | Standard single bond between an sp³ carbon and an sp² carbon. |
| Bond Angle | C-N-C (ring) | ~112° | Reflects the tetrahedral geometry of the nitrogen atom in the puckered ring. |
| Torsion Angle | N1-C2-C3-N4 | ~55-60° | Indicates a puckered, non-planar half-chair conformation of the heterocyclic ring. |
Computational and Theoretical Investigations of 1,2,3,4 Tetrahydro 2 3 Fluorophenyl Quinoxaline
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine optimized geometries, electronic properties, and various reactivity descriptors.
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline, which contains a non-aromatic, puckered tetrahydroquinoxaline ring, multiple stable conformations may exist.
Conformational analysis is performed to identify these different low-energy structures (conformers) and determine their relative stabilities. The tetrahydroquinoxaline ring can adopt various conformations, such as boat or twist-boat forms, and the orientation of the 3-fluorophenyl substituent relative to this ring system is crucial. Theoretical calculations would identify the dihedral angles that define the spatial relationship between the phenyl ring and the tetrahydroquinoxaline core, revealing the most energetically favorable conformation. The presence of the fluorine atom can influence these conformations through electronic effects.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. mdpi.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov DFT calculations can provide precise values for these energies and visualize the spatial distribution of the HOMO and LUMO across the molecular structure. For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrahydroquinoxaline moiety, while the LUMO may have significant contributions from the fluorophenyl ring.
Illustrative Data Table for FMO Analysis
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | Indicator of chemical stability and reactivity |
Note: The values presented are hypothetical examples to illustrate typical DFT outputs.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to indicate charge distribution: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the tetrahydroquinoxaline ring and the electronegative fluorine atom on the phenyl ring. These sites represent likely locations for hydrogen bonding or interactions with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen atoms, indicating their acidity.
While FMO theory provides a general picture of reactivity, DFT-based reactivity indices offer a more quantitative and site-specific prediction of where a chemical reaction will occur. These indices are derived from how the electron density changes with the addition or removal of an electron.
Fukui Functions: This function identifies the most reactive sites within a molecule. It helps distinguish which atoms are most susceptible to nucleophilic attack, electrophilic attack, or radical attack.
Local Softness: Related to the Fukui function, local softness (s) describes the tendency of a specific site in a molecule to donate or accept electrons. A higher value of local softness indicates a more reactive site.
These calculations would pinpoint specific atoms on the this compound molecule that are most likely to participate in chemical reactions, providing a detailed map of its chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions
While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment (e.g., in water).
For this compound, an MD simulation would reveal the flexibility of the tetrahydroquinoxaline ring and the rotational freedom of the fluorophenyl group. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target, such as an enzyme or receptor. MD simulations are frequently used to assess the stability of a ligand-protein complex, identifying key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the binding. semanticscholar.org Analysis of the simulation trajectory can reveal which amino acid residues are vital for the interaction. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. nih.gov
To develop a QSAR model for a series of tetrahydroquinoxaline derivatives, researchers would first synthesize and test a set of related compounds (the "training set") for a specific biological activity. Then, various molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for each molecule. Statistical methods are used to build a model that links these descriptors to the observed activity.
A robust 3D-QSAR model, for instance, could reveal which structural features are essential for activity. mdpi.com For example, it might show that an electronegative group (like the fluorine atom in this compound) at a specific position is critical for enhancing potency, while bulky groups elsewhere might be detrimental. Such models provide invaluable guidance for designing more potent and selective compounds. mdpi.com
Mechanistic Computational Studies of Proposed Reaction Pathways
While specific experimental and computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in the literature, its formation can be postulated through established synthetic routes for similar tetrahydroquinoxaline scaffolds. A common approach involves the reductive condensation of an appropriate o-phenylenediamine (B120857) with a carbonyl compound or its precursor.
A plausible pathway begins with the reaction between benzene-1,2-diamine and a suitable two-carbon synthon bearing the 3-fluorophenyl group, such as 2-bromo-1-(3-fluorophenyl)ethan-1-one. This would likely proceed via an initial nucleophilic substitution followed by intramolecular cyclization to form a dihydroquinoxaline intermediate, which is subsequently reduced to the final tetrahydroquinoxaline product.
Computational studies are invaluable for dissecting such proposed reaction pathways. Using DFT, researchers can model the entire reaction coordinate to:
Identify Intermediates and Transition States: The geometries of all transient species, including intermediates and high-energy transition states, can be optimized.
Visualize Reaction Dynamics: Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the intended reactant and product, providing a virtual "movie" of the reaction pathway.
For the proposed synthesis of this compound, a computational study would likely investigate the energetics of the initial S_N2 reaction, the subsequent intramolecular cyclization, and the final reduction step. This would clarify the feasibility of the proposed route and could guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve product yield.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational methods are widely used to predict the spectroscopic parameters of novel compounds, aiding in their structural confirmation and characterization. asianpubs.orgnih.gov These predictions are often compared with experimental data to validate both the synthesized structure and the computational model. nih.gov
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT functionals like B3LYP. asianpubs.orgnih.gov The accuracy of these predictions can be high, often showing excellent correlation with experimental values, although systematic deviations can occur due to factors like solvent effects and limitations of the theoretical model. nih.gov
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated in a simulated solvent environment (e.g., CDCl₃).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic - Quinoxaline) | 6.5 - 7.0 | Protons on the benzene (B151609) ring of the tetrahydroquinoxaline core. |
| ¹H (Aromatic - Fluorophenyl) | 7.0 - 7.4 | Protons on the 3-fluorophenyl substituent. |
| ¹H (N-H) | 3.5 - 4.5 | Amine protons; shift can be broad and solvent-dependent. |
| ¹H (CH₂) | 3.3 - 3.8 | Methylene protons of the tetrahydroquinoxaline ring. |
| ¹H (CH) | 4.5 - 5.0 | Methine proton adjacent to the 3-fluorophenyl group. |
| ¹³C (Aromatic - Quinoxaline) | 115 - 145 | Carbons of the benzene ring of the tetrahydroquinoxaline core. |
| ¹³C (Aromatic - Fluorophenyl) | 114 - 165 | Carbons of the 3-fluorophenyl ring, including the C-F carbon. |
| ¹³C (CH₂) | 40 - 50 | Methylene carbon of the tetrahydroquinoxaline ring. |
| ¹³C (CH) | 55 - 65 | Methine carbon adjacent to the 3-fluorophenyl group. |
Vibrational Frequencies
Theoretical vibrational analysis using DFT provides a predicted infrared (IR) and Raman spectrum. nih.gov These calculations help in assigning experimentally observed absorption bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netajchem-a.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. ajchem-a.com
Table 2: Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3350 - 3450 | N-H stretch | Associated with the amine groups in the tetrahydroquinoxaline ring. |
| 3000 - 3100 | Aromatic C-H stretch | Vibrations of C-H bonds on both aromatic rings. ajchem-a.com |
| 2850 - 2960 | Aliphatic C-H stretch | Vibrations of C-H bonds in the CH and CH₂ groups. |
| 1580 - 1620 | Aromatic C=C stretch | Stretching vibrations within the benzene and fluorophenyl rings. |
| 1450 - 1550 | C-N stretch | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. |
| 1200 - 1300 | C-F stretch | Characteristic stretching vibration of the carbon-fluorine bond. |
UV-Vis Absorption Maxima
The electronic absorption properties of the molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. The results provide the maximum absorption wavelengths (λ_max), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., π→π* or n→π). scholaris.ca For quinoxaline (B1680401) derivatives, absorption bands are typically observed in the UV region, corresponding to π→π transitions within the aromatic system. scholaris.ca
Table 3: Predicted UV-Vis Absorption Data
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~250 | > 0.1 | HOMO-1 → LUMO | π → π |
| ~290 | > 0.2 | HOMO → LUMO | π → π |
| ~340 | < 0.05 | HOMO → LUMO+1 | n → π* |
Chemical Reactivity and Transformation Studies of 1,2,3,4 Tetrahydro 2 3 Fluorophenyl Quinoxaline
Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) and Fluorophenyl Moieties
The 1,2,3,4-tetrahydro-2-(3-fluorophenyl)quinoxaline molecule presents two aromatic rings susceptible to electrophilic attack: the benzene (B151609) ring of the tetrahydroquinoxaline moiety and the 3-fluorophenyl ring. The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents on each ring. fiveable.mestudysmarter.co.uk
On the tetrahydroquinoxaline portion, the two nitrogen atoms, particularly the anilino-type nitrogen (N-1), are activating, ortho-, para-directing groups due to the lone pair of electrons that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. youtube.com Consequently, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the N-1 nitrogen atom (positions 6 and 8). The N-4 nitrogen, being an alkyl-substituted amine, also contributes to the activation of this ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Activating/Deactivating Group(s) | Predicted Position of Substitution |
|---|---|---|
| Tetrahydroquinoxaline | N-1 and N-4 amines (activating) | C-6 and C-8 |
Detailed research on analogous N-aryl tetrahydroquinolines has shown that high regioselectivity can be achieved in electrophilic aromatic substitution reactions, often favoring the para position to the activating group to minimize steric hindrance. nih.gov
Nucleophilic Reactions and Ring Transformations of the Tetrahydroquinoxaline Core
The tetrahydroquinoxaline core contains two nucleophilic nitrogen atoms at positions 1 and 4. These nitrogens can readily participate in nucleophilic reactions such as alkylation and acylation. acs.orgbeilstein-journals.org The relative nucleophilicity of N-1 and N-4 would depend on the steric and electronic environment.
Ring transformation reactions, while less common for the stable tetrahydroquinoxaline ring, can be induced under specific conditions. For the related N-aryl-1,2,3,4-tetrahydroisoquinolines, ring-opening reactions have been observed upon treatment with reagents like N-bromosuccinimide (NBS), leading to the formation of aldehydes. researchgate.netlookchem.com Similar reactivity could be anticipated for this compound, potentially involving the cleavage of C-N bonds under oxidative conditions. The stability of the six-membered pyrazine (B50134) ring in the tetrahydroquinoxaline core makes it generally resistant to ring transformations under standard conditions. However, reactions involving strong nucleophiles or electrophiles might lead to more complex rearrangements. clockss.org
Oxidation and Reduction Chemistry of the 1,2,3,4-Tetrahydroquinoxaline (B1293668) System
The 1,2,3,4-tetrahydroquinoxaline system can undergo oxidation to yield the corresponding dihydroquinoxaline or fully aromatic quinoxaline. This transformation represents a dehydrogenation reaction and can be achieved using various oxidizing agents. Studies on related 3,4-dihydroquinoxalin-2-ones have demonstrated their oxidation to quinoxalines. researchgate.net The oxidation of the tetrahydroquinoxaline core would lead to a more conjugated, aromatic system.
Table 2: Potential Oxidation and Reduction Products
| Starting Material | Reaction Type | Potential Product(s) |
|---|---|---|
| This compound | Oxidation | 1,2-Dihydro-2-(3-fluorophenyl)quinoxaline, 2-(3-Fluorophenyl)quinoxaline |
| 2-(3-Fluorophenyl)quinoxaline | Reduction | This compound |
Reduction of the aromatic quinoxaline system is also a significant transformation. The catalytic hydrogenation of quinolines to tetrahydroquinolines is a well-established process. nih.gov Similarly, the reduction of a quinoxalinium salt, formed by protonation or alkylation of the quinoxaline nitrogens, would readily lead to the corresponding tetrahydroquinoxaline. researchgate.netnih.gov The 3-fluorophenyl ring is generally resistant to reduction under conditions used for the heterocyclic core.
Derivatization Strategies for Further Functional Group Modifications
The structure of this compound offers several sites for derivatization to modify its properties.
N-Alkylation and N-Acylation: The secondary amine at the N-1 position and the tertiary amine at the N-4 position (if not already substituted) are amenable to alkylation and acylation reactions. This allows for the introduction of a wide variety of functional groups. researchgate.net
Aromatic Ring Functionalization: As discussed in section 5.1, electrophilic substitution on the benzene ring of the tetrahydroquinoxaline moiety provides a route to introduce substituents such as nitro, halogen, or acyl groups. These groups can then be further transformed.
Buchwald-Hartwig and Chan-Evans-Lam Couplings: For N-aryl tetrahydroquinolines, these copper- or palladium-catalyzed cross-coupling reactions are powerful methods for their synthesis and could potentially be used for further N-arylation if a suitable precursor is used. nih.gov
Modifications of the 3-Fluorophenyl Ring: While less reactive towards electrophilic substitution, nucleophilic aromatic substitution of the fluorine atom is possible if the ring is sufficiently activated by other electron-withdrawing groups.
Studies on Complexation with Metal Ions
The 1,2,3,4-tetrahydroquinoxaline core possesses two nitrogen atoms that can act as ligands for metal ions, forming coordination complexes. This is analogous to the well-studied coordination chemistry of diamine ligands like ethylenediamine. libretexts.orgwpmucdn.com The geometry and electronic environment of the nitrogen atoms in the tetrahydroquinoxaline scaffold make it a potential bidentate ligand.
The formation of metal complexes with quinoxaline derivatives has been reported, where the nitrogen atoms of the quinoxaline ring coordinate to the metal center. isca.inisca.me In the case of this compound, the two nitrogen atoms of the pyrazine ring can chelate to a metal ion, forming a stable five-membered ring. The coordination properties can be influenced by the steric bulk of the 3-fluorophenyl group and any other substituents on the tetrahydroquinoxaline skeleton. The flexible, non-planar structure of the tetrahydroquinoxaline ring would allow for various coordination geometries. uu.nl
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-aryl-1,2,3,4-tetrahydroquinoxalines |
| 3-fluorophenyl |
| N-aryl tetrahydroquinolines |
| N-aryl-1,2,3,4-tetrahydroisoquinolines |
| N-bromosuccinimide |
| 1,2-Dihydro-2-(3-fluorophenyl)quinoxaline |
| 2-(3-Fluorophenyl)quinoxaline |
| 3,4-dihydroquinoxalin-2-ones |
| 2-(3-Fluorophenyl)quinoxalinium Salt |
Based on a comprehensive search of available scientific literature, there is no specific research data linking the chemical compound This compound to the biological targets outlined in the requested article structure.
Studies on the broader class of quinoxaline and tetrahydroquinoxaline derivatives have explored their interactions with various receptors and enzymes. For instance, different substituted quinoxaline scaffolds have been investigated for activities such as:
Inhibition of Dipeptidyl Peptidase-IV (DPP-4). nih.govresearchgate.net
Inhibition of Poly(ADP-ribose) Polymerase (PARP-1). nih.govnih.gov
Inhibition of Receptor Tyrosine Kinases like FLT3, PDGFRα, and KIT. nih.gov
However, these studies focus on derivatives with different substitution patterns from the specifically requested compound. Similarly, research on ligands for melatonin, CCK2, and sodium channel receptors does not mention or provide data for this compound.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" based on the provided outline, as the primary research for these specific interactions does not appear to be available in the public domain.
Exploration of Biological Target Interactions and Structure Activity Relationship Sar of 1,2,3,4 Tetrahydro 2 3 Fluorophenyl Quinoxaline
Enzyme Inhibition Research
Peroxiredoxin-2 Inhibition and Related Mechanistic Pathways
While direct studies on 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline are not extensively documented, research into the broader quinoxaline (B1680401) class provides insights into potential mechanisms. Notably, quinoxaline 1,4-dioxide derivatives have been identified as irreversible inhibitors of Peroxiredoxin-2 (PrxII). mdpi.com Peroxiredoxin-2 is a crucial antioxidant enzyme that plays a significant role in cellular redox homeostasis by reducing hydrogen peroxide and alkyl hydroperoxides. wikipedia.org
Mechanistic studies have demonstrated that the inhibition of Peroxiredoxin-2 by quinoxaline 1,4-dioxides contributes to their biological activities, such as anti-parasitic effects against Plasmodium species. mdpi.com The inhibition of this enzyme can disrupt the redox balance within a cell, leading to increased oxidative stress and subsequent cellular damage. Although this compound belongs to a different subclass (a tetrahydroquinoxaline rather than a quinoxaline dioxide), the shared quinoxaline core suggests a potential, yet unconfirmed, capacity to interact with similar enzymatic targets involved in redox regulation. Further investigation is required to determine if the tetrahydro- form exhibits similar inhibitory activity against Peroxiredoxin-2.
Biomolecular Interaction Studies
The interaction of this compound with key biological macromolecules like DNA, proteins, and cytoskeletal components is central to understanding its pharmacological potential.
DNA Intercalation and Binding Mechanisms
The quinoxaline scaffold is a well-established pharmacophore known for its ability to interact with DNA. nih.govrsc.org Many quinoxaline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This mode of binding can lead to significant biological consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. mdpi.com
For instance, certain nih.govresearchgate.netlookchem.comtriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators and evaluated for their anti-proliferative activities. rsc.org Molecular docking studies of these compounds have revealed binding modes that support their intercalation into the DNA active site. rsc.org While specific studies on this compound are scarce, the planarity of the core quinoxaline structure suggests it may also engage in DNA binding, a hypothesis that warrants further experimental validation.
Protein Binding Studies (e.g., Bovine Serum Albumin)
The binding of small molecules to serum albumins, such as Bovine Serum Albumin (BSA), is a critical factor in their pharmacokinetic profile, affecting their distribution and bioavailability. Studies on related quinoline (B57606) and quinoxaline derivatives have been conducted to characterize these interactions, often employing fluorescence spectroscopy. swu.ac.thnih.gov
These investigations typically reveal that the compound quenches the intrinsic fluorescence of BSA, which is primarily due to its tryptophan residues. mdpi.com The mechanism is often identified as a static quenching process, indicating the formation of a ground-state complex between the compound and the protein. swu.ac.thnih.gov Thermodynamic analyses from these studies suggest that interactions are often driven by forces such as van der Waals forces and hydrogen bonding. swu.ac.thnih.gov Competitive binding experiments using site markers have helped to identify specific binding sites on BSA, with Site I (in subdomain IIA) being a common location for such heterocyclic compounds. swu.ac.thplos.org It is plausible that this compound would interact with BSA in a similar manner, forming a stable complex that could influence its transport in the bloodstream.
Tubulin Polymerization Inhibition Research
A significant area of research for tetrahydro-quinoxaline derivatives is their activity as inhibitors of tubulin polymerization. nih.govlookchem.com Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a key strategy in cancer chemotherapy. nih.gov
Several studies have shown that tetrahydro-quinoxaline derivatives act as potent inhibitors of tubulin polymerization, functioning as Colchicine (B1669291) Binding Site Inhibitors (CBSIs). nih.govlookchem.comnih.gov By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the arrest of the cell cycle in the G2/M phase and can induce apoptosis. nih.gov The potent activity of this class of compounds makes them promising candidates for the development of new anticancer agents. nih.govnih.gov
| Compound Class | Mechanism of Action | Binding Site | Cellular Effect | Reference |
|---|---|---|---|---|
| Tetrahydro-quinoxaline derivatives | Inhibition of tubulin polymerization | Colchicine site on β-tubulin | G2/M cell cycle arrest, Apoptosis | nih.govlookchem.com |
| Tetrahydro-quinoxaline sulfonamide derivatives | Inhibition of tubulin polymerization | Colchicine site | G2/M cell cycle arrest | nih.gov |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives | Inhibition of tubulin polymerization | Colchicine site | G2/M cell cycle arrest, Apoptosis | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs
The biological activity of quinoxaline derivatives is highly dependent on their structural features. SAR studies aim to identify the key molecular components responsible for their pharmacological effects, guiding the design of more potent and selective analogs. researchgate.netrsc.orgnih.gov
For the tetrahydroquinoxaline scaffold, substitutions at various positions on both the heterocyclic and appended phenyl rings can dramatically alter biological activity. For example, in a series of tetrahydro-quinoxaline derivatives developed as tubulin polymerization inhibitors, the nature and position of substituents on the phenyl ring at the N-1 position and other parts of the core structure were found to be critical for antiproliferative activity. nih.govnih.gov The presence of hydrogen bond donors and acceptors has also been noted as an important factor influencing activity in related quinoxalin-2-one systems. researchgate.net
Impact of Fluorine Position and Substitution Pattern on Biological Interactions
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. The fluorine atom's small size and high electronegativity can lead to improved metabolic stability, increased membrane permeation, and enhanced binding affinity to target proteins.
The position of the fluorine atom is crucial. For instance, in a study of quinoxaline urea (B33335) analogs, a 4-fluorophenyl group was part of the structure of a potent inhibitor of IKKβ phosphorylation, highlighting the compatibility of this substitution with biological activity. nih.gov While SAR data specific to the 3-fluoro position on the 2-phenyl ring of a tetrahydroquinoxaline is limited, general principles suggest it can significantly influence the molecule's electronic properties and its ability to form key interactions within a protein binding pocket. These interactions can include favorable electrostatic interactions or the formation of hydrogen bonds. The strategic placement of fluorine can therefore be a powerful tool in optimizing the pharmacological profile of lead compounds.
Substituent Effects on the Tetrahydroquinoxaline Ring System
Detailed experimental data on how substituents specifically on the tetrahydroquinoxaline ring of this compound modulate its biological activity is not available in the reviewed literature. General SAR studies on related quinoxaline and tetrahydroquinoline scaffolds suggest that modifications to the heterocyclic ring system can impact activity. For the broader class of 2-arylquinolines, it has been observed that substitutions on the quinoline core can influence their selective anticancer properties. However, without specific studies on the 2-(3-fluorophenyl)tetrahydroquinoxaline series, any discussion on substituent effects would be speculative and not based on direct evidence for this compound.
Conformational Flexibility and its Modulation of Biological Activity
Specific conformational analysis of this compound and its direct correlation to biological activity has not been documented in the accessible scientific literature. The tetrahydroquinoxaline ring possesses inherent conformational flexibility, typically adopting a half-chair or boat-like conformation. The orientation of the 2-(3-fluorophenyl) substituent (axial versus equatorial) would be a key determinant of the molecule's three-dimensional shape and its potential interactions with a biological target. The electronic properties of the fluorine atom could also influence the conformational preferences of the phenyl ring relative to the tetrahydroquinoxaline system. However, without dedicated computational or experimental (e.g., NMR, X-ray crystallography) studies on this specific molecule, a detailed and accurate discussion of its conformational landscape and the resulting impact on biological function cannot be provided.
Advanced Applications in Chemical Sciences Involving 1,2,3,4 Tetrahydro 2 3 Fluorophenyl Quinoxaline
Applications in Advanced Materials Chemistry
The utility of the tetrahydroquinoxaline framework in materials science is primarily realized upon its conversion to or incorporation into larger, electronically active systems. The fully aromatic quinoxaline (B1680401) core, with its electron-deficient pyrazine (B50134) ring, is a highly sought-after component in organic electronic materials.
The aromatic quinoxaline structure is a powerful electron acceptor, making its derivatives excellent candidates for emitters and host materials in OLEDs. google.com Specifically, in the field of thermally activated delayed fluorescence (TADF), which enables OLEDs to achieve near-100% internal quantum efficiency, quinoxaline-based acceptors have been used to create highly efficient emitters.
For instance, TADF compounds designed with a 1,2,3,4-tetrahydrophenazine (B181566) acceptor, a derivative of the quinoxaline scaffold, have demonstrated significant performance in OLEDs. rsc.org By pairing this acceptor with various donor molecules, researchers have synthesized emitters with small singlet-triplet energy splitting, a key requirement for efficient TADF. rsc.org Devices fabricated using these emitters have achieved high brightness and external quantum efficiencies (EQE), showcasing the potential of this class of materials. rsc.org While 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline itself is not the emissive component, its core structure, upon aromatization and functionalization, forms the basis for these advanced materials.
Table 1: Performance of OLEDs with Quinoxaline-Based TADF Emitters An interactive data table based on research findings.
| Donor Moiety | Acceptor Moiety | Max. EQE (%) | Max. Power Efficiency (lm W⁻¹) | Max. Brightness (cd m⁻²) | Ref. |
| 9,9-dimethyl-9,10-dihydroacridine (DMAC) | 1,2,3,4-Tetrahydrophenazine | 15.3% | 41.0 lm W⁻¹ | 36,480 cd m⁻² | rsc.org |
| Phenoxazine (PXZ) | 1,2,3,4-Tetrahydrophenazine | - | - | - | rsc.org |
| Phenothiazine (PTZ) | 1,2,3,4-Tetrahydrophenazine | - | - | - | rsc.org |
In the field of solar energy, quinoxaline derivatives have been successfully employed as sensitizers in DSSCs. The typical structure of these organic dyes is a donor-π-acceptor (D-π-A) configuration, where the quinoxaline unit often serves as the electron-accepting moiety. case.edu Its function is to facilitate charge separation and injection into the semiconductor's conduction band (e.g., TiO₂). researchgate.net
Novel organic sensitizers incorporating a quinoxaline acceptor linked to a triphenylamine (B166846) donor have been synthesized and tested in DSSCs, yielding promising power conversion efficiencies (PCE). case.edu The strategic placement and conjugation of the quinoxaline unit within the molecular structure are critical for optimizing the dye's electronic and photovoltaic properties. case.edu The 1,2,3,4-tetrahydroquinoxaline (B1293668) framework can be considered a synthetic precursor to these active dyes, requiring a dehydrogenation step to form the necessary aromatic, conjugated quinoxaline system that enables efficient light absorption and electron transfer.
Table 2: Photovoltaic Performance of Quinoxaline-Based Dyes in DSSCs An interactive data table summarizing key performance metrics.
| Dye Name | Donor Unit | Acceptor Unit | PCE (%) | Ref. |
| RC-21 | Triphenylamine | Quinoxaline | 3.30% | case.edu |
| RC-22 | Triphenylamine | Quinoxaline | 5.56% | case.edu |
Materials with strong non-linear optical (NLO) properties are essential for applications in photonics and optoelectronics. nih.gov The NLO response in organic molecules is often associated with a high degree of π-electron delocalization and significant molecular hyperpolarizability. acrhem.org While the specific NLO properties of this compound have not been extensively reported, related fully aromatic quinoxaline derivatives have been investigated and shown to possess notable NLO characteristics.
For example, studies on a series of soluble pyrrolo[1,2-a]quinoxalines, which feature a delocalized π-electron system, have demonstrated large third-order NLO properties. acrhem.orgresearchgate.net Using techniques such as degenerate four-wave mixing, researchers have measured significant values for their second hyperpolarizability (γ) and non-linear refractive index (n₂), indicating their potential for use in all-optical switching devices. acrhem.org These findings suggest that the aromatized form of the tetrahydroquinoxaline scaffold is a promising core for the design of new NLO materials.
Table 3: Third-Order NLO Properties of Pyrrolo[1,2-a]quinoxaline Derivatives An interactive data table of non-linear optical coefficients.
| Compound | Second Hyperpolarizability (γ) (esu) | Non-linear Refractive Index (n₂) (cm²/W) | Ref. |
| PQ-a | 4.41 × 10⁻³¹ | 8.44 × 10⁻¹⁶ | acrhem.orgresearchgate.net |
| PQ-b | 1.91 × 10⁻³¹ | 3.68 × 10⁻¹⁶ | researchgate.net |
| PQ-c | 2.63 × 10⁻³¹ | 5.08 × 10⁻¹⁶ | researchgate.net |
| PQ-d | 1.99 × 10⁻³¹ | 3.83 × 10⁻¹⁶ | researchgate.net |
| PQ-e | 6.88 × 10⁻³¹ | 13.15 × 10⁻¹⁶ | researchgate.net |
| PQ-f | 1.28 × 10⁻³¹ | 2.46 × 10⁻¹⁶ | researchgate.net |
Role as Precursors or Intermediates in the Synthesis of More Complex Molecular Architectures
The 1,2,3,4-tetrahydroquinoxaline nucleus is a highly valuable intermediate in organic synthesis, providing a robust scaffold for the construction of more complex, often biologically active, molecules. nih.govresearchgate.net The presence of two secondary amine groups at the N1 and N4 positions allows for straightforward derivatization through reactions such as acylation, alkylation, and sulfonylation. researchgate.net
This synthetic versatility enables the "decoration" of the tetrahydroquinoxaline core to tune its properties or to link it to other functional moieties. A clear example is the synthesis of a hybrid molecule combining 1,2,3,4-tetrahydroquinoline (B108954) (a closely related scaffold) and the non-steroidal anti-inflammatory drug ibuprofen. mdpi.com In this work, the tetrahydroquinoline amine was acylated with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen) to create a new, more complex molecular architecture. mdpi.com This strategy highlights how the this compound core can be similarly used as a foundational piece to build elaborate structures with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov
Development as Fluorescent Probes and Chemical Tools for Biological Systems
While the 1,2,3,4-tetrahydroquinoxaline scaffold is itself not fluorescent, it can be incorporated into larger molecular systems to create fluorogenic probes or can be chemically transformed into a fluorescent reporter. Fluorogens are molecules that are non-fluorescent in one state but become highly fluorescent upon binding to a specific target or undergoing a chemical reaction. nih.gov
The tetrahydroquinoxaline moiety can act as a potent electron-donating group when integrated into a larger dye structure. In one study, a 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (B1144689) unit was attached to a GFP-like chromophore to develop fluorogens for staining organelles in living cells. nih.gov The introduction of the tetrahydroquinoxaline group influenced the optical properties of the final dye molecule. nih.gov
Furthermore, the conversion of a non-fluorescent tetrahydroquinoxaline to a highly fluorescent aromatic quinoxaline via oxidation represents a potential mechanism for a "turn-on" fluorescent probe. Aromatic quinoxaline derivatives have been developed as effective fluorescent sensors for detecting trace amounts of water in organic solvents and for other sensing applications. nih.govnih.govrsc.org This suggests a promising strategy where this compound could be used to design a probe that activates its fluorescence in response to specific oxidizing agents within a biological system.
Future Research Directions and Unexplored Potential of 1,2,3,4 Tetrahydro 2 3 Fluorophenyl Quinoxaline
Development of Novel, Sustainable, and Green Synthetic Routes
The synthesis of quinoxaline (B1680401) derivatives traditionally involves condensation reactions that can be associated with harsh conditions, hazardous solvents, and significant waste. ias.ac.in Future research must prioritize the development of environmentally benign and efficient synthetic pathways for 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline. The principles of green chemistry offer a robust framework for this endeavor. ekb.eg
Key areas for exploration include:
Solvent-Free Reactions: Techniques like grinding oxalic acid and o-phenylenediamine (B120857) derivatives at room temperature have proven effective for creating the quinoxaline core, offering high atom economy and eliminating the need for solvents. ias.ac.in
Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate reaction times and improve yields, often under solvent-free conditions.
Green Catalysts: The use of recyclable and non-toxic catalysts, such as nanocatalysts or clay-based reagents, can replace more hazardous options.
Domino Reactions: Designing multi-step sequences that occur in a single pot, known as domino or cascade reactions, enhances efficiency, reduces waste, and simplifies purification processes. nih.gov An Ir-catalyzed asymmetric hydrogenation protocol has been developed for synthesizing chiral tetrahydroquinoxaline (THQ) derivatives, which notably requires no additional additives. rsc.org
| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantages |
| Solvent | Toluene, Dichloromethane | Water, Ethanol, or Solvent-free (Grinding) | Reduced toxicity, cost, and environmental impact. ias.ac.in |
| Catalyst | Strong acids/bases | Recyclable alumina-supported catalysts, enzymes | Reusability, milder reaction conditions, high selectivity. |
| Energy Input | Prolonged heating (reflux) | Microwave irradiation, Sonication | Reduced reaction time, lower energy consumption. |
| Process | Multi-step synthesis with intermediate isolation | One-pot or domino reactions | Improved atom economy, less waste, operational simplicity. nih.gov |
Deeper Mechanistic Elucidation of Ligand-Target Interactions
A fundamental gap in the current knowledge of this compound is the precise understanding of how it interacts with biological targets at a molecular level. While the broader quinoxaline class is known to interact with a variety of targets, detailed mechanistic insights for this specific derivative are lacking. lookchem.comnih.gov Understanding these interactions is crucial for rational drug design and optimizing therapeutic efficacy. drughunter.com
Future research should focus on:
Target Identification: The initial step is to identify the specific protein or nucleic acid targets of the compound.
Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution 3D structures of the ligand-target complex. This allows for the visualization of the binding pocket and the key interactions driving affinity and selectivity.
Biophysical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein-ligand interactions in solution, providing valuable information on binding kinetics and conformational changes. drughunter.com
Molecular Dynamics (MD) Simulations: These computational simulations can model the dynamic behavior of the ligand within the binding site over time, offering insights into the stability of the complex and the role of solvent molecules.
Elucidating these mechanisms will provide a blueprint for designing next-generation analogs with enhanced potency and reduced off-target effects. mdpi.com
Exploration of New Biological Targets and Pathways
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to bind to a wide range of biological targets. Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, antibacterial, and antidiabetic agents. tandfonline.comnih.govresearchgate.net This versatility suggests that this compound may possess novel biological activities waiting to be discovered.
A systematic exploration of new therapeutic applications is a critical future direction. This can be achieved through:
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) can rapidly identify potential new activities.
Phenotypic Screening: Evaluating the compound's effect on cell behavior (e.g., proliferation, apoptosis, differentiation) in various disease models can uncover novel mechanisms of action without a preconceived target.
Target Prediction with AI: The use of artificial intelligence and machine learning algorithms can predict potential biological targets based on the compound's chemical structure and comparison to databases of known bioactive molecules. johnshopkins.edu
| Therapeutic Area | Known Quinoxaline Targets/Activity | Potential Research Direction for the Target Compound |
| Oncology | VEGFR-2, c-Met kinase, PARP-1, Tubulin inhibitors. lookchem.comnih.govmdpi.comekb.eg | Screen against a panel of cancer cell lines and key oncogenic kinases. |
| Inflammatory Diseases | COX-2, Apoptosis signal-regulating kinase 1 (ASK1) inhibitors. nih.govresearchgate.net | Evaluate anti-inflammatory effects in cellular and animal models of inflammation. |
| Infectious Diseases | Antiviral (respiratory pathogens), Antibacterial, Antifungal. tandfonline.comnih.gov | Test for efficacy against a broad spectrum of bacterial, fungal, and viral pathogens. |
| Metabolic Disorders | DPP-4, sPLA2, α-glucosidase inhibitors. tandfonline.comnih.gov | Investigate potential as a treatment for type II diabetes or related metabolic conditions. |
| Neurodegenerative Diseases | NMDA receptor antagonists. nih.gov | Explore effects on neuronal pathways relevant to diseases like Alzheimer's or Parkinson's. |
Integration with Advanced Computational Methodologies for Predictive Design
In silico tools are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. springernature.com Applying these methodologies to this compound can guide the development of new analogs with superior properties. redalyc.org
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can identify the key structural features of the molecule that are critical for its biological activity. This information can then be used to predict the potency of novel, unsynthesized derivatives.
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, helping to rationalize its mechanism of action and design modifications that improve binding affinity. springernature.com
Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity can guide the design of new scaffolds that retain the desired therapeutic effect.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for filtering out compounds with poor pharmacokinetic profiles early in the discovery process, saving time and resources. redalyc.org
| Computational Method | Application in Future Research | Expected Outcome |
| Molecular Docking | Predict binding modes in identified or hypothetical targets (e.g., kinases, enzymes). | Rationalize structure-activity relationships and guide modifications to improve binding. redalyc.org |
| 3D-QSAR | Build predictive models based on a series of synthesized analogs and their biological activity. | Identify key steric and electronic features required for potency; predict activity of new designs. |
| Molecular Dynamics | Simulate the stability and dynamics of the ligand-protein complex over time. | Validate docking poses and understand the energetic contributions of specific interactions. |
| In Silico ADMET | Predict pharmacokinetic properties (e.g., oral bioavailability, BBB permeation) and toxicity. | Prioritize the synthesis of compounds with favorable drug-like properties. redalyc.org |
Potential in Supramolecular Chemistry and Self-Assembly
Beyond pharmacology, the structural features of this compound suggest untapped potential in materials science. The field of supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org These self-assembling systems are the basis for many advanced materials. nih.gov
The tetrahydroquinoxaline core, with its aromatic ring and hydrogen-bonding capabilities (NH groups), provides a platform for designing self-assembling systems. Future research could investigate:
Crystal Engineering: Studying how modifications to the molecule affect its crystal packing could lead to the design of new crystalline materials with specific electronic or optical properties.
Gel Formation: The molecule could serve as a low-molecular-weight gelator, forming supramolecular gels in specific solvents for applications in drug delivery or as smart materials.
Liquid Crystals: The rigid quinoxaline core is a feature found in many liquid crystalline compounds. Exploration in this area could yield new materials for display technologies.
Organic Electronics: Quinoxaline derivatives are already used in organic semiconductors and dyes due to their electron-withdrawing properties. nih.gov The specific properties of this tetrahydro- derivative could be harnessed for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
The exploration of these research avenues will be instrumental in defining the future role of this compound in both medicine and material science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,3,4-tetrahydro-2-(3-fluorophenyl)quinoxaline, and what are their mechanistic underpinnings?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 1,2-diamines with α-keto esters or ketones under acidic or catalytic conditions. A fluorophenyl group can be introduced using a pre-functionalized precursor, such as 3-fluorophenylacetone, followed by reduction to form the tetrahydroquinoxaline core. Characterization via -NMR (e.g., δ 2.85 ppm for methyl groups in analogous structures) and mass spectrometry (e.g., MS m/z 356 [M+1] in similar fluorophenyl-quinoxalines) is critical to confirm regiochemistry and purity .
Q. How can the crystal structure and electronic properties of this compound be determined experimentally and computationally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated in studies of analogous quinoxaline derivatives (e.g., CCDC 1983315 for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline). Computational methods like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries. IR spectroscopy (e.g., gas-phase data from NIST) supplements vibrational analysis .
Q. What theoretical frameworks guide the study of its potential biological activity?
- Methodological Answer : Molecular docking and pharmacophore modeling are used to predict interactions with biological targets (e.g., enzymes or receptors). For instance, quinoxalines often target DNA or kinase pathways. Linking research to established theories, such as structure-activity relationships (SAR) or enzyme inhibition kinetics, ensures hypothesis-driven experimental design .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to improve yield and selectivity?
- Methodological Answer : A 2 factorial design can systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a study might test 3 factors at 2 levels (high/low) to identify interactions affecting yield. Statistical tools like ANOVA analyze significance, while response surface methodology (RSM) refines optimal conditions .
Q. How should researchers address contradictions in reported biological activity data for fluorophenyl-substituted quinoxalines?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. Meta-analyses of published data, coupled with rigorous replication under standardized protocols, are essential. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) clarifies mechanisms .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, while simulated moving bed (SMB) chromatography scales purification. Membrane technologies (e.g., nanofiltration) or crystallization-driven separations are also viable, depending on solubility and stability .
Q. How do steric and electronic effects of the 3-fluorophenyl group influence reactivity in downstream functionalization?
- Methodological Answer : Comparative studies with non-fluorinated analogs or meta-substituted derivatives (e.g., 4-fluorophenyl) reveal electronic effects via Hammett plots. Steric hindrance is assessed using X-ray crystallography or computational models (e.g., molecular volume calculations). Kinetic studies under varying electrophilic conditions quantify reactivity trends .
Q. What strategies mitigate degradation pathways during long-term storage of this compound?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) identify degradation products via LC-MS. Stabilizers like antioxidants (e.g., BHT) or storage in inert atmospheres (argon) prolong shelf life. Solid-state characterization (e.g., PXRD) monitors polymorphic transitions .
Methodological Considerations
- Data Validation : Always cross-reference spectroscopic data (NMR, IR) with computational predictions and literature benchmarks to avoid misassignment .
- Ethical Compliance : Adhere to safety protocols (e.g., MSDS guidelines for handling fluorinated compounds) and ethical standards in biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
